Product packaging for Levofloxacin Hydroxy Acid(Cat. No.:CAS No. 1036016-10-0)

Levofloxacin Hydroxy Acid

Cat. No.: B041233
CAS No.: 1036016-10-0
M. Wt: 381.4 g/mol
InChI Key: CUHVVQXWFAHAGQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Hydroxy Acid is the primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This compound is of significant research value for investigating the pharmacokinetic and metabolic profile of Levofloxacin, enabling detailed studies on its absorption, distribution, metabolism, and excretion (ADME). As a key analyte, it is indispensable for the development and validation of robust bioanalytical methods, such as LC-MS/MS, for the quantitative determination of Levofloxacin and its metabolites in various biological matrices. Researchers utilize this compound to explore bacterial resistance mechanisms, particularly mutations in DNA gyrase and topoisomerase IV, and to assess the comparative inhibitory potency between the parent drug and its metabolite. Its mechanism of action, inherited from the fluoroquinolone class, involves the inhibition of these essential bacterial enzymes, thereby disrupting DNA replication and transcription. This metabolite is a critical tool for advanced studies in antimicrobial pharmacology, toxicology, and the ongoing battle against antibiotic resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21F2N3O4 B041233 Levofloxacin Hydroxy Acid CAS No. 1036016-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVVQXWFAHAGQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Levofloxacin Transformation Products

The journey of levofloxacin (B1675101) after its intended use does not end with its primary function. Through various processes, it can be altered into a number of transformation products, one of which is levofloxacin hydroxy acid. The formation of these products can occur through several mechanisms, including demethylation, defluorination, decarboxylation, deamination, and hydroxylation. deswater.comuaeu.ac.aeresearchgate.net These transformations can be initiated by factors such as light (photodegradation), advanced oxidation processes (AOPs), and metabolic activity in living organisms. deswater.comuaeu.ac.aesrce.hr

Levofloxacin itself is a chiral molecule, specifically the levorotatory (−)-(S)-enantiomer of ofloxacin (B1677185). wikipedia.org Its transformation can lead to a variety of derivatives. For instance, photodegradation in aqueous solutions can lead to the formation of pyridone dicarboxylic and tricarboxylic acids through several intermediate steps. srce.hr Studies using advanced oxidation processes have identified several initial transformation products, highlighting the complexity of levofloxacin's degradation pathways. deswater.comuaeu.ac.ae These pathways can result in compounds like malonic acid, piperazine (B1678402), acetaldehyde, pyridone, and methylketone. deswater.comuaeu.ac.aeresearchgate.net

Significance in Advanced Pharmaceutical Research and Environmental Science

The study of levofloxacin (B1675101) transformation products, including levofloxacin hydroxy acid, holds considerable importance for both pharmaceutical research and environmental science.

From an environmental perspective, the widespread use of levofloxacin has led to its detection in various water sources. nih.govresearchgate.net The transformation of levofloxacin in the environment is a critical area of study, as its degradation products may have their own ecological impacts. researchgate.netnih.gov Advanced oxidation processes are being investigated as a means to degrade levofloxacin in water, and identifying the resulting transformation products is a key part of assessing the effectiveness and safety of these treatment methods. deswater.comuaeu.ac.aenih.gov The presence of substances like humic acid in water can also influence the degradation process of levofloxacin. nih.gov

Research Gaps and Objectives for Comprehensive Investigation

Metabolic Derivation and Biotransformation Processes

Levofloxacin undergoes limited metabolism in humans, with the majority of the drug being excreted unchanged in the urine. fda.govwikipedia.org Approximately 87% of an administered dose is recovered as the parent drug in urine within 48 hours. fda.govwikipedia.org Less than 5% of the dose is recovered as the desmethyl and N-oxide metabolites, which are the only metabolites identified in humans and exhibit no significant pharmacological activity. wikipedia.orgdrugbank.com

Enzymatic and Non-Enzymatic Metabolic Transformations in Biological Systems

The biotransformation of levofloxacin in biological systems can occur through enzymatic and non-enzymatic pathways. While human metabolism of levofloxacin is limited, studies involving microorganisms have shed light on potential transformation routes. fda.govwikipedia.orgdrugbank.com

Fungal strains, such as Coriolopsis gallica, have demonstrated the ability to degrade levofloxacin. researchgate.net Proteomic analysis suggests that enzymes like laccases and dye-decolorizing peroxidases could be involved in this degradation. researchgate.net The primary target of these enzymatic modifications appears to be the piperazine moiety of the levofloxacin molecule. researchgate.netmdpi.com For instance, the biotransformation of ofloxacin (a related fluoroquinolone) by the fungus Trichoderma harzianum resulted in a major product with an added oxygen atom, suggesting a hydroxylation process. mdpi.com

In a study on the biotransformation of levofloxacin by the microalga Scenedesmus obliquus, several metabolic byproducts were identified, resulting from processes such as decarboxylation, hydroxylation, and dehalogenation. mdpi.com The specific enzymes responsible for the demethylation and oxidation of levofloxacin in humans have not yet been fully identified. drugbank.com

Identification of Hydroxylated Metabolites within Complex Biological Matrices

The identification of levofloxacin and its metabolites in biological samples like blood, serum, and tissues often requires sophisticated analytical techniques. nih.gov High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the quantification and identification of these compounds. nih.govresearchgate.net

For example, a rapid LC-MS/MS method was developed for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum. researchgate.net Sample preparation techniques like solid-phase microextraction (SPME) and protein precipitation are often employed to isolate the analytes from the complex biological matrix before analysis. nih.govresearchgate.net These methods have been crucial in identifying metabolites resulting from transformations on the piperazine ring, carboxylic acid group, and cyclic ether on the levofloxacin structure. csic.es

Comparative Analysis of In Vivo and In Vitro Biotransformation Profiles

Comparing in vivo (within a living organism) and in vitro (in a controlled laboratory setting) studies reveals different facets of levofloxacin's biotransformation. In vivo studies in humans show that levofloxacin is largely stable, with minimal metabolic conversion. fda.govwikipedia.org

In contrast, in vitro studies using microorganisms or isolated enzyme systems demonstrate a greater potential for degradation and transformation. For example, in vitro experiments with fungal laccases have shown the oxidation of levofloxacin, a process that can be enhanced with the use of mediators. researchgate.net Similarly, studies on the in vitro antibacterial activity of levofloxacin have been extensive, comparing its efficacy against various bacterial strains. nih.gov

A study correlating the in vitro dissolution of two immediate-release levofloxacin tablet formulations with their in vivo absorption in healthy volunteers found a non-linear relationship, which is typical for such formulations. researchgate.net Pharmacokinetic studies in dogs have also been conducted to understand the drug's absorption, distribution, and elimination, providing data that can be compared with human in vivo data. avma.org

Chemical and Environmental Degradation Mechanisms

Outside of biological systems, levofloxacin can be degraded through various chemical and environmental processes, particularly through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals. csic.es

Photocatalytic and Photo-induced Transformation Pathways

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like levofloxacin from water. csic.esnih.gov This process often involves the use of semiconductor materials, such as titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), which, upon irradiation with light, generate electron-hole pairs that lead to the formation of reactive oxygen species. csic.esdeswater.comresearchgate.net

The efficiency of photocatalytic degradation can be influenced by several factors, including the type of photocatalyst, the pH of the solution, the concentration of the pollutant, and the light source. csic.esnih.gov For instance, the degradation of levofloxacin using a BiVO₄ catalyst under visible light followed first-order kinetics. deswater.com

During photocatalytic degradation, levofloxacin undergoes several transformation reactions, including hydroxylation and defluorination. deswater.comnih.gov The attack by hydroxyl radicals can lead to the formation of hydroxylated intermediates. nih.gov

One of the proposed degradation pathways involves the cleavage of the C-F bond (defluorination), followed by hydroxylation. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) analysis of degradation products has identified various intermediates resulting from demethylation, decarboxylation, deamination, and hydroxylation. deswater.com For example, a product with a mass-to-charge ratio (m/z) of 362 has been identified, corresponding to the cleavage of the C-F bond and subsequent hydroxylation. researchgate.net Another identified transformation product is (S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H- nih.govCurrent time information in Powiat rzeszowski, PL. oxazino-[2,3,4-ij]quinolone-6-carboxylic acid, which is a hydroxylated analog of levofloxacin. deswater.com

Table 1: Identified Transformation Products of Levofloxacin during Degradation

Transformation Product Proposed Formation Mechanism Reference
(S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H- nih.govCurrent time information in Powiat rzeszowski, PL. oxazino-[2,3,4-ij]quinolone-6-carboxylic acid Hydroxylation deswater.com
Product with m/z 362 Cleavage of C-F bond followed by hydroxylation researchgate.net
Product with m/z 344 Cleavage of piperazyl ring from hydroxylated intermediate researchgate.net
Desmethyl-levofloxacin Demethylation wikipedia.orgdrugbank.com
Levofloxacin-N-oxide Oxidation wikipedia.orgdrugbank.com
Decarboxylation and Demethylation Processes

The degradation of levofloxacin often involves key chemical reactions such as decarboxylation and demethylation. researchgate.netmdpi.comnih.gov These processes are primary steps in the breakdown of the levofloxacin structure.

Decarboxylation: This process involves the removal of the carboxyl group (-COOH) from the quinolone core of the levofloxacin molecule. researchgate.net This reaction is a significant degradation pathway, leading to the formation of decarboxylated levofloxacin (m/z = 318). researchgate.net Oxidative stress, particularly through advanced oxidation processes, can initiate decarboxylation, where the carboxylic acid moiety is attacked, leading to an initial intermediate product. unimi.it This step highlights the vulnerability of the carboxyl group to electron abstraction under oxidative conditions. unimi.it

Demethylation: This reaction involves the removal of a methyl group (-CH3) from the piperazine ring. mdpi.comdeswater.com The demethylation of levofloxacin can result in the formation of an intermediate with a mass-to-charge ratio (m/z) of 347. deswater.com This process, along with defluorination, can lead to further breakdown products. mdpi.com

Both decarboxylation and demethylation are frequently observed during the anaerobic biodegradation and photocatalytic degradation of levofloxacin. mdpi.comnih.gov These reactions are crucial in altering the chemical structure of levofloxacin, often preceding further degradation steps like ring cleavage. researchgate.net

Ring Cleavage and Deamination Events

Following initial modifications like decarboxylation and demethylation, the degradation of levofloxacin can proceed through the cleavage of its heterocyclic rings and deamination.

Ring Cleavage: The piperazine ring is particularly susceptible to cleavage. researchgate.netnih.gov This breakdown of the piperazine ring is a primary step in the degradation pathway under various conditions, including anaerobic digestion and photocatalysis. mdpi.comnih.gov The cleavage can result in the formation of various intermediates. For instance, the breaking of the N-methyl piperazine ring can yield a product with an m/z of 265. mdpi.com The oxazine (B8389632) ring can also be attacked and opened. alfa-chemistry.com Ultimately, deep oxidation and ring-opening of the degradation intermediates can produce short-chain carboxylic acids. alfa-chemistry.com

Deamination: This process involves the removal of an amine group. In the context of levofloxacin degradation, deamination of the piperazine ring is a recognized transformation pathway. deswater.comuaeu.ac.ae

Advanced Oxidation Processes (AOPs) and Degradation Kinetics

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading recalcitrant organic pollutants like levofloxacin. unina.it These processes are characterized by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize a broad range of organic compounds. unina.itgdut.edu.cn

Various AOPs have been employed for levofloxacin degradation, including:

Photocatalysis: Using semiconductors like TiO₂ or g-C₃N₄ under light irradiation. mdpi.comunibas.it

Fenton and Photo-Fenton Processes: Utilizing iron salts and hydrogen peroxide. mdpi.com

Peroxymonosulfate (PMS) Activation: Often coupled with catalysts like spinel-type ferrites and light sources such as LEDs. gdut.edu.cn

Sonolysis: Using ultrasound to induce chemical reactions. mdpi.com

The degradation of levofloxacin via AOPs generally follows pseudo-first-order or pseudo-second-order kinetics. mdpi.comjeeng.net The reaction rate is influenced by several factors, including the initial concentration of levofloxacin, the pH of the solution, and the dosage of the catalyst and oxidant. mdpi.commdpi.com For example, in one study using a g-C₃N₄ photocatalyst, the degradation rate constant decreased as the initial levofloxacin concentration increased. mdpi.com Radical scavenger experiments have identified superoxide (B77818) radicals (•O₂⁻) and holes (h⁺) as the primary reactive species in some photocatalytic systems, with hydroxyl radicals playing a lesser role. mdpi.com

The table below summarizes the kinetic data from various AOP studies on levofloxacin degradation.

AOP SystemCatalystInitial LVFX Conc.pHRate Constant (k)Removal EfficiencyReference
PhotocatalysisCopper-doped Bi₂O₃--0.00637 min⁻¹ (pseudo-first-order)85.95% jeeng.net
Ultrasound/SPCPegmatite60 µmol L⁻¹70.0075 min⁻¹- mdpi.com
Photocatalysisg-C₃N₄5 mg L⁻¹-0.0305 min⁻¹83.62% in 60 min mdpi.com
ZFO/LED/PMSZnFe₂O₄10 mg/L--88.52% in 180 min gdut.edu.cn
Photocatalysis/PMSCuInS₂/g-C₃N₄--->98.9% in 60 min nih.gov
PhotocatalysisBiVO₄1 x 10⁻⁵ M60.0089 min⁻¹~76% in 170 min deswater.com

Degradation under Controlled Chemical Stress Conditions

To understand the stability of levofloxacin and identify its degradation products, forced degradation studies are performed under controlled chemical stress conditions, as outlined by the International Council for Harmonisation (ICH). nih.gov

These studies involve exposing a bulk sample of levofloxacin to various stressors:

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to slight degradation. nih.gov

Oxidative Stress: Significant degradation is observed under oxidative conditions, such as exposure to hydrogen peroxide. nih.gov The primary degradation product formed under oxidative stress has been identified using techniques like LC-MS/MS. nih.gov

Thermal and Photolytic Stress: Levofloxacin shows notable stability under thermal stress, but can decompose when exposed to daylight. nih.govresearchgate.net

In one study, levofloxacin solutions were exposed to daylight in different infusion fluids. The decomposition was fastest in Ringer's solution compared to 0.9% NaCl and 5% dextrose solutions. researchgate.net The identified degradation product in this photodegradation study was Levofloxacin N-oxide. researchgate.netnih.gov These findings emphasize the need to protect levofloxacin solutions from direct light to maintain stability. researchgate.netnih.gov

The results from these stress tests are crucial for developing stability-indicating analytical methods, ensuring the quality of levofloxacin bulk drug and its formulations. nih.gov

Formation in Environmental Matrices and Natural Water Systems

Levofloxacin is frequently detected in various environmental compartments due to its widespread use and incomplete removal in wastewater treatment plants (WWTPs). europa.euresearchgate.net Its presence has been confirmed in wastewater, surface water, and even drinking water, typically at concentrations ranging from nanograms to micrograms per liter. researchgate.neteuropa.eu

The formation of this compound and other degradation products in natural aquatic environments is a result of both biotic and abiotic processes. nih.govresearchgate.net

Anaerobic Biodegradation: In anaerobic environments, microbial consortia can degrade levofloxacin. The degradation efficiency can be influenced by the presence of electron acceptors like sulfate and carbon sources like glucose. nih.gov Studies have shown that under favorable conditions, a significant portion of levofloxacin can be removed, with identified transformation pathways including hydroxylation, defluorination, demethylation, and decarboxylation. nih.gov

Microalgae-mediated Degradation: Freshwater green algae, such as Scenedesmus obliquus, have been shown to biodegrade levofloxacin. The metabolic pathway involves processes like decarboxylation, demethylation, dehydroxylation, side-chain breakdown, and ring cleavage. researchgate.net

Photodegradation in Natural Waters: In surface waters, levofloxacin can be degraded by natural sunlight. The presence of dissolved organic matter (DOM) in rivers can influence the photodegradation pathways, potentially leading to the formation of multiple by-products. researchgate.net

The persistence and transformation of levofloxacin in the environment are of concern as its degradation products may also possess biological activity or toxicity. unina.it

Synthetic Strategies and Intermediate Compound Generation

While much of the focus is on the degradation pathways leading to this compound, there is also significant research into the deliberate synthesis of levofloxacin derivatives for various applications.

Targeted Synthesis of Levofloxacin Carboxylic Acid Derivatives

The carboxylic acid group at the C-3 position of the levofloxacin molecule is a key site for chemical modification. proquest.com It is considered essential for binding to DNA gyrase, the target of fluoroquinolone antibiotics. proquest.comacs.org However, derivatization of this group has been explored to create new compounds with potentially enhanced or different biological activities, such as anticancer properties. nih.govrsc.org

Several synthetic strategies have been employed to create these derivatives:

Amide Bond Formation: The carboxylic acid can be coupled with various amines or heterocyclic compounds containing amine groups to form amides (carboxamides). proquest.comimpactfactor.org This is often achieved using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). proquest.com

Esterification followed by Amidation: The carboxylic acid can first be converted to an ester, such as a methyl ester, by refluxing in an alcohol with an acid catalyst. rsc.org The resulting ester can then be reacted with amines to form the desired amide derivatives. rsc.org

Hydrazide Formation and Subsequent Reactions: Levofloxacin can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. rsc.org This hydrazide intermediate can then be reacted with various carbonyl-containing compounds to generate a diverse range of derivatives. rsc.org

These synthetic modifications have led to the creation of series of new levofloxacin-based compounds. proquest.comnih.govrsc.org For example, a series of levofloxacin derivatives were synthesized by derivatizing the carboxylic acid functionality and were subsequently screened for cytotoxic activities against various cancer cell lines. nih.govrsc.org

The table below lists some of the reagents and conditions used in the synthesis of levofloxacin carboxylic acid derivatives.

Starting MaterialReagentsConditionsProduct TypeReference
Levofloxacin2-aminobenzothiazole, 5-amino-2-mercapto-1,3,4-thiadiazole, DCC, HOBtCoupling reactionAmide derivatives proquest.com
LevofloxacinHydrazine hydrate (80%)Reflux 24hLevofloxacin hydrazide rsc.org
Levofloxacin hydrazideVarious carbonyl compounds, absolute ethanol, glacial acetic acidReflux 6hHydrazone derivatives rsc.org
LevofloxacinGlutamic acid, ethyl chloroformate, triethylamine0°C to room temp.Amide derivative impactfactor.org
LevofloxacinDiethylamine, ethyl chloroformate, triethylamine0°C to room temp.Amide derivative impactfactor.org

Process-Related Impurities and By-product Formation in Industrial Synthesis

The industrial synthesis of levofloxacin, a widely used fluoroquinolone antibiotic, is a complex process where the formation of impurities and by-products is a critical concern for ensuring the final product's quality and purity. Among these, this compound emerges as a notable impurity. Its formation, along with other related substances, is intricately linked to the specific synthetic pathways and reaction conditions employed during manufacturing.

One of the primary routes for the formation of this compound involves the hydrolysis of the ester intermediates that are often used in the synthesis of the core quinolone structure. During the synthesis, if the hydrolysis of the ethyl ester of the carboxylic acid group at position 3 is incomplete or if side reactions occur, it can lead to the presence of this hydroxy acid analog. The degradation of levofloxacin itself under certain pH and temperature conditions can also contribute to the generation of this and other degradation products.

The control of these impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Regulatory bodies mandate strict limits on the levels of impurities in the final active pharmaceutical ingredient (API). The table below details some of the common process-related impurities and by-products encountered during levofloxacin synthesis.

Impurity NameCommon Formation PathwayChemical Structure
This compound Hydrolysis of ester intermediates or degradation of levofloxacin.A derivative where the carboxylic acid group is present as a hydroxy acid.
Levofloxacin N-oxide Oxidation of the nitrogen atom on the piperazine ring.An oxygen atom is added to the N-4 position of the piperazine ring.
Desmethyl Levofloxacin N-demethylation at the piperazine ring.The methyl group at the N-4 position of the piperazine ring is removed.
(R)-(+)-Ofloxacin (D-Ofloxacin) Incomplete separation of enantiomers from a racemic mixture of ofloxacin.The R-enantiomer of ofloxacin, the stereoisomer of levofloxacin.
Levofloxacin Ethyl Ester Incomplete hydrolysis of the ethyl ester intermediate.An ethyl ester group is present at the C-3 position instead of a carboxylic acid.

Novel Synthetic Routes for Structurally Modified Hydroxy Acid Analogs

The exploration of novel synthetic routes for structurally modified hydroxy acid analogs of levofloxacin is a burgeoning area of medicinal chemistry. The primary motivation behind these research endeavors is the development of new chemical entities with potentially enhanced antimicrobial efficacy, improved pharmacokinetic profiles, or the ability to overcome existing mechanisms of bacterial resistance.

Researchers are focusing on several innovative strategies to synthesize these modified analogs. These approaches often involve multi-step reaction sequences that allow for precise modifications at various positions of the levofloxacin scaffold.

Key Synthetic Strategies:

Modification of the C-7 Substituent: A significant area of focus is the alteration of the piperazine ring at the C-7 position. By introducing novel amines or other functional groups in place of the N-methylpiperazine moiety, chemists aim to enhance the compound's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the C-3 position is crucial for the antibacterial activity of levofloxacin. Novel synthetic routes explore the conversion of this group into various bioisosteres, such as tetrazoles or other acidic functional groups, to modulate the compound's acidity and cell penetration properties.

Modifications of the Tricyclic Core: Advanced synthetic methods are being employed to alter the fundamental tricyclic ring system of levofloxacin. These modifications can include the introduction of additional rings or the substitution of atoms within the existing rings to create unique structural analogs with potentially novel biological activities.

The synthesis of these structurally modified hydroxy acid analogs often requires sophisticated chemical techniques, including asymmetric synthesis to control stereochemistry and advanced purification methods to isolate the desired products. The successful development of these novel routes is crucial for expanding the chemical space of fluoroquinolones and for the potential discovery of next-generation antimicrobial agents.

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of levofloxacin and its related substances, including this compound. These methods separate components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical impurities. caribjscitech.comjbino.comnih.gov It is frequently used for the separation of levofloxacin from its degradation products and process-related impurities. researchgate.net The versatility of HPLC is enhanced by coupling it with various detectors that offer different levels of sensitivity and specificity.

Ultraviolet (UV) and fluorescence detectors are commonly used in conjunction with HPLC for the quantification of levofloxacin and its impurities. nih.gov UV detection is often set at wavelengths where the compounds exhibit maximum absorbance, such as 287 nm, 294 nm, or 340 nm, to achieve high sensitivity. caribjscitech.comsphinxsai.comijpsr.com For instance, a reversed-phase HPLC method with UV detection at 294 nm has been successfully used to separate levofloxacin from its known impurities. sphinxsai.com

Fluorescence detection offers enhanced sensitivity and selectivity for naturally fluorescent compounds like levofloxacin. An HPLC method using a fluorescence detector set at excitation and emission wavelengths of 300/500 nm has been developed for the determination of levofloxacin. ijpsr.com Another study utilized excitation and emission wavelengths of 295 nm and 440 nm, respectively. syncsci.com The limit of detection (LOD) and limit of quantification (LOQ) for levofloxacin can be significantly lower with fluorescence detection compared to UV detection, making it suitable for trace analysis. nih.govresearchgate.net

The following table summarizes typical HPLC conditions used for the analysis of levofloxacin and its related compounds with UV and fluorescence detection:

ParameterUV Detection Method 1 caribjscitech.comUV Detection Method 2 sphinxsai.comFluorescence Detection Method ijpsr.com
Column Inertsil ODS-3V C18 (250x4.6mm, 5µ)Cosmosil C18 (250mmx4.6mm, 5µm)C18 column
Mobile Phase Buffer and methanol (B129727) (70:30 v/v)Buffer and methanol (68:32 v/v)Acetonitrile‐methanol‐phosphate buffer 0.1M (15:25:60 v/v/v)
Flow Rate 0.7 ml/min1.0mL/min1 ml/min
Detection Wavelength 340nm294nmExcitation: 300 nm, Emission: 500 nm
Column Temperature 42°C35ºCNot Specified

When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for the structural elucidation of unknown impurities and for highly sensitive quantification. nih.gov LC-MS/MS methods have been developed for the rapid and sensitive analysis of trace impurities in levofloxacin formulations. nih.gov This technique is particularly valuable for identifying degradation products formed under stress conditions. researchgate.net

In positive mode electrospray ionization (ESI+), levofloxacin typically produces a protonated molecule [M+H]⁺ at an m/z of 362.150. nih.gov Degradation products can be identified by their specific mass-to-charge ratios. For example, levofloxacin N-oxide, a potential oxidative degradation product, has been identified with an m/z of 378.1. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. For instance, the fragmentation of the levofloxacin ion at m/z 362.1 can produce characteristic product ions at m/z 318.1 and 261.2. nih.gov

A study on the chloramine (B81541) disinfection of levofloxacin identified seven different byproducts using LC-MS/MS, elucidating their structures through secondary mass spectrometry. nih.gov Another study identified several aromatic intermediates of levofloxacin degradation using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. researchgate.net

The table below shows examples of identified levofloxacin-related compounds and their mass-to-charge ratios:

Compoundm/zAnalytical Context
Levofloxacin [M+H]⁺362.150Primary ion in positive mode MALDI-MS. nih.gov
Levofloxacin N-oxide378.1Identified as a degradation product. researchgate.net
Descarboxyl levofloxacin318.2Identified as a degradation product. researchgate.net
Desmethyl levofloxacin348.2Identified as a degradation product. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. researchgate.net A single, rapid, and sensitive gradient reversed-phase UPLC method has been developed for the quantitative analysis of levofloxacin in various samples. nih.govresearchgate.net

These methods often employ columns such as the Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) and can achieve short run times of around 5 minutes. nih.govresearchgate.net The enhanced separation power of UPLC is particularly beneficial for resolving complex mixtures of impurities and degradation products, demonstrating the stability-indicating power of the method through forced degradation studies. nih.govresearchgate.netscispace.com A stability-indicating UPLC method was able to separate levofloxacin from degradation products generated under various stress conditions, including oxidation, hydrolysis, photolysis, and heat. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate charged molecules within a narrow capillary tube. technologynetworks.com Capillary Zone Electrophoresis (CZE), the most common form of CE, separates analytes based on their different electrophoretic mobilities. technologynetworks.comubbcluj.ro

CE has been successfully applied to the determination of levofloxacin. nih.gov A CZE method was developed for the simultaneous determination of levofloxacin and meloxicam, achieving separation in under four minutes. ubbcluj.ro This highlights the advantages of CE, which include simplicity, rapid method development, and low operational costs. researchgate.net CE coupled with electrochemiluminescence detection has also been used for the sensitive determination of levofloxacin in human urine samples, with a limit of quantification of 1.4 x 10⁻⁶ mol/L. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for the structural characterization of molecules. In the context of this compound and related compounds, techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure and functional groups.

The FT-IR spectrum of levofloxacin shows characteristic bands, including a C=O stretch from the carboxylic acid group at 1722 cm⁻¹ and a carbonyl stretch of the 7-oxo group at 1623 cm⁻¹. tandfonline.com In a study of levofloxacin's interaction with picric acid, the formation of an ion-pair complex was confirmed by shifts in the UV-Vis spectrum and the appearance of a new band at 3450 cm⁻¹ in the FT-IR spectrum, corresponding to N⁺-H. medcraveonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule. acs.org Studies have utilized ¹H-NMR and ¹³C-NMR to characterize derivatives of levofloxacin and to study its metal complexes. rdd.edu.iqresearchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal the connectivity between protons and carbons, aiding in the complete structural assignment. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Levofloxacin and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

For Levofloxacin, ¹H and ¹³C NMR spectra are instrumental. The ¹H NMR spectrum of Levofloxacin reveals characteristic signals corresponding to its distinct protons. For instance, a 250 mM sample in DMSO-d6 shows well-resolved peaks for the protons on the piperazine ring, the methyl group, and the aromatic system. magritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further clarify the connectivity by identifying coupled protons. magritek.com For example, COSY experiments can confirm couplings between protons on the piperazine ring and adjacent structures. magritek.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for Levofloxacin clearly resolves all expected carbon resonances, including the critical carbonyl carbons of the carboxylic acid and the ketone group. magritek.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the ¹H and ¹³C signals, linking each proton to its directly attached carbon atom, which is invaluable for definitive signal assignment. magritek.com The structural confirmation of Levofloxacin derivatives, such as its methyl ester, has been verified by the disappearance of the carboxylic acid proton peak and the appearance of new signals corresponding to the methyl ester group in the ¹H and ¹³C NMR spectra. nih.gov

Table 1: Illustrative NMR Data for Levofloxacin Structural Analysis

Technique Observation Significance
¹H NMR Shows distinct signals for all protons in the molecule. magritek.com Confirms the presence and environment of hydrogen atoms.
¹³C NMR Resolves all expected carbon resonances, including carbonyls. magritek.comnih.gov Confirms the carbon framework of the molecule.
COSY Identifies spin-spin couplings between neighboring protons. magritek.com Establishes proton connectivity and confirms the structural arrangement.

| HSQC | Correlates proton signals with their directly bonded carbon atoms. magritek.com | Provides definitive assignment of ¹H and ¹³C signals. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The methods work by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of its chemical bonds.

In the analysis of Levofloxacin and its hydroxy acid derivative, FTIR spectroscopy provides a characteristic "fingerprint." A prominent absorption band for the carbonyl group (C=O) of the carboxylic acid is a key feature. In neat Levofloxacin, this peak appears around 1731 cm⁻¹, while in samples diluted with potassium bromide (KBr), it is observed near 1724 cm⁻¹. ijpsonline.com The FTIR spectrum of Levofloxacin also shows characteristic peaks representing the C=O stretching of the -COOH group at 1720 cm⁻¹ and asymmetric and symmetric stretching vibrations of O-C-O around 1542 cm⁻¹ and 1472 cm⁻¹, respectively. researchgate.netresearchgate.net A broad band observed between 3600 and 3100 cm⁻¹ is typically assigned to the O-H stretching of adsorbed water and the N-H stretching of the piperazinyl group. researchgate.net The absence of significant changes in the IR spectrum when Levofloxacin is mixed with excipients indicates a lack of chemical interaction, confirming the drug's physical dispersion in a matrix. researchgate.netjrespharm.com

Table 2: Key FTIR Absorption Bands for Levofloxacin Functional Groups

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~1724-1731 C=O Stretch Carbonyl of Carboxylic Acid ijpsonline.com
1720 C=O Stretch -COOH researchgate.net
1542 Asymmetric Stretch O-C-O researchgate.net
1472 Symmetric Stretch O-C-O researchgate.net

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV-Vis range. It is valued for its simplicity, speed, and cost-effectiveness.

For Levofloxacin, the wavelength of maximum absorbance (λmax) is typically found around 287 nm, 288 nm, 292 nm, or 293 nm, depending on the solvent used, such as 0.1 N HCl or a water:methanol:acetonitrile mixture. ijsr.netresearcherslinks.comnih.gov This method has been validated according to ICH guidelines and demonstrates good linearity over specific concentration ranges. For example, linearity has been established in ranges of 2-10 µg/mL and 2-12 µg/mL with high correlation coefficients (R²) of 0.9999 and 0.998, respectively. ijsr.netwisdomlib.org

The accuracy of UV-Vis methods for quantifying Levofloxacin is confirmed through recovery studies, with observed recovery rates often falling between 99.39% and 101.55%. wisdomlib.orgscispace.com The precision is demonstrated by low relative standard deviation (RSD) values, typically less than 2%, for both intra-day and inter-day analyses. ijsr.netwisdomlib.org However, while effective for quantification, UV-Vis spectrophotometry can be less precise than HPLC if multiple impurities interfere with the absorbance of the main compound. nih.gov Derivative spectrophotometry can enhance specificity by resolving overlapping spectra, allowing for the determination of Levofloxacin even in the presence of other fluoroquinolones. nih.gov

Table 3: Validation Parameters for UV-Visible Spectrophotometric Analysis of Levofloxacin

Parameter Value Solvent/Conditions Reference
λmax 288 nm Water ijsr.net
λmax 293 nm 0.1 N HCl researcherslinks.comabap.co.in
λmax 287 nm 0.1 mol HCl nih.gov
Linearity Range 2-10 µg/mL Water ijsr.net
Correlation Coefficient (R²) 0.9999 2-10 µg/mL range ijsr.net
Accuracy (Recovery) 99.92-100.33% - ijsr.net
Limit of Detection (LOD) 0.087 µg/mL - ijsr.net

| Limit of Quantitation (LOQ) | 0.164 µg/mL | - | ijsr.net |

Method Development and Validation Protocols

The development and validation of robust analytical methods are critical for ensuring the quality and safety of pharmaceutical products. These protocols are designed to identify and quantify impurities like this compound, ensuring that they are controlled within acceptable limits.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect decreases in the concentration of an active pharmaceutical ingredient (API) due to degradation. The development of such methods for Levofloxacin involves forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, as prescribed by ICH guidelines. nih.gov

Studies have shown that Levofloxacin is particularly susceptible to degradation under acidic and oxidative stress, while being more stable against basic hydrolysis. sphinxsai.comresearchgate.net For example, significant degradation was observed with oxidative stress, and slight degradation occurred in acidic conditions. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for developing stability-indicating methods. scispace.comnih.gov These methods are designed to separate Levofloxacin from all potential degradation products, process-related impurities, and placebo components, thus proving their specificity and stability-indicating power. nih.govsphinxsai.com A successful method will show well-resolved peaks for the parent drug and all impurities, with the mass balance of the assayed drug and its impurities remaining close to 100%, indicating that all degradation products have been accounted for. nih.gov

Quantitative Determination of Related Substances and Degradation Products

Once a stability-indicating method is developed, it must be validated for its ability to accurately quantify related substances and degradation products, often at very low concentrations. Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. scispace.comsphinxsai.com For Levofloxacin and its impurities, these values are typically established using the signal-to-noise ratio method or by calculating them from the standard deviation of the response and the slope of the calibration curve. scispace.comsphinxsai.com Validated HPLC methods have demonstrated the ability to quantify Levofloxacin and its impurities at microgram-per-milliliter levels.

Table 4: Limits of Detection (LOD) and Quantitation (LOQ) for Levofloxacin and Impurities

Compound LOD (µg/mL) LOQ (µg/mL) Method Reference
Levofloxacin 0.015 0.046 HPLC sphinxsai.com
Impurity A (Levo acid) 0.015 0.044 HPLC sphinxsai.com
Impurity B (Ethyl ester) 0.004 0.013 HPLC sphinxsai.com
Impurity C (Piperazine analog) 0.007 0.022 HPLC sphinxsai.com

Identification and Profiling of Process and Degradation Impurities

Impurity profiling is the comprehensive process of identifying and characterizing all potential impurities in a drug substance and its final formulation. medwinpublishers.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug over time (degradation products). medwinpublishers.com

For Levofloxacin, several process-related impurities have been identified. sphinxsai.com One of the key impurities is known as "Levo acid," or Impurity A, which is chemically related to this compound. sphinxsai.com Other known process impurities include Levofloxacin ethyl ester (Impurity B) and a simple piperazine analog of Levofloxacin (Impurity C). sphinxsai.com The identification and structural elucidation of these impurities are often accomplished using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides both chromatographic separation and mass data for structural confirmation. nih.govderpharmachemica.com Forced degradation studies are crucial for identifying potential degradation products that may form during the product's shelf life. nih.gov For example, an oxidative degradant of Levofloxacin has been successfully identified using LC-MS/MS. nih.gov Regulatory bodies require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized to ensure the safety of the pharmaceutical product. medwinpublishers.com

Biological and Toxicological Implications of Levofloxacin Hydroxy Acid Species

Bioactivity Assessment and Pharmacodynamic Characterization

Investigation of Other Potential Biological Activities (e.g., Antioxidant Properties)

While direct studies on the antioxidant properties of "Levofloxacin Hydroxy Acid" are not available, research into derivatives of levofloxacin (B1675101) provides some context. For instance, novel hydrazone derivatives of a levofloxacin-related molecule have been synthesized and evaluated for their antioxidant activity, with some compounds showing excellent radical scavenging activity compared to standard antioxidants like Butylated hydroxytoluene (BHT) and Ascorbic acid. This suggests that modification of the levofloxacin structure can lead to significant antioxidant properties.

Comparative Biological Activity with Parent Levofloxacin

The primary human metabolites of levofloxacin have little to no significant pharmacological activity when compared to the parent drug drugbank.comfda.gov. For environmental degradation products, the general finding is that transformation, including hydroxylation, often leads to a reduction or elimination of antimicrobial efficacy. For example, the biotransformation of levofloxacin by the fungus Coriolopsis gallica results in degradation products with diminished antibacterial effects mdpi.com. The parent drug, levofloxacin, is a potent antibacterial agent that acts by inhibiting bacterial DNA gyrase and topoisomerase IV wikipedia.orgnih.gov. It is significantly more potent than its enantiomer, ofloxacin (B1677185) nih.gov. Any metabolite would need to retain the core pharmacophore to exhibit comparable activity, which is often not the case for degradation products.

Toxicological Evaluation in Biological and Environmental Systems

The toxicological profile of any pharmaceutical metabolite or environmental byproduct is of paramount concern for both human health and ecosystem stability.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Information specifically on the ecotoxicological impact of "this compound" is not available. However, the ecotoxicity of the parent compound, levofloxacin, has been studied. Toxicity tests on various aquatic organisms have shown a range of sensitivities. For instance, the cyanobacterium Microcystis aeruginosa has been identified as a particularly sensitive organism mdpi.com. Studies have also reported the toxicity of levofloxacin to the duckweed Lemna minor and the green alga Pseudokirchneriella subcapitata mdpi.com.

It is important to note that the degradation products of levofloxacin are not always benign. Some studies have indicated that metabolites formed during advanced oxidation processes can exhibit more severe toxicity than the parent compound researchgate.net. This highlights the need for specific toxicological assessments of any identified hydroxylated metabolites.

Table 1: Ecotoxicity of Parent Levofloxacin on Select Aquatic Organisms

OrganismEndpointEffective Concentration (EC50)Reference
Microcystis aeruginosa5-day growth and reproduction7.9 to 1,960 µg/L mdpi.com
Lemna minor7-day reproduction53 to 2,470 µg/L mdpi.com
Pseudokirchneriella subcapitata3-day growth and reproduction1,100 to 22,700 µg/L mdpi.com
Daphnia magna48-hour survival~10 mg/L (NOEC)
Pimephales promelas (Fathead minnow)7-day survival and growth~10 mg/L (NOEC)

NOEC: No-Observed-Effect Concentration

In Vitro and In Vivo Cytotoxicity and Genotoxicity Assessments

There is a lack of data from in vitro and in vivo studies on the cytotoxicity and genotoxicity of "this compound." Research has, however, been conducted on the parent compound and some of its other derivatives.

Levofloxacin itself has been shown to induce cytotoxic effects in various cell lines, including an increase in late apoptotic cells and inhibition of the cell cycle researchgate.net. Studies on rat bone marrow mesenchymal stem cells have demonstrated that levofloxacin can cause apoptosis and may have an adverse impact on tissue regeneration nih.gov.

Regarding genotoxicity, an impurity of levofloxacin, levofloxacin-N-oxide, was evaluated. Despite a structural alert for genotoxicity, the impurity was not found to be mutagenic in the mouse lymphoma assay and did not significantly increase structural aberrations in Chinese hamster lung cells, leading to its classification as a non-genotoxic impurity. This demonstrates that even closely related derivatives can have different toxicological profiles.

Mechanisms of Toxicity and Stress Response Induction (e.g., Oxidative Stress)

Research on Levofloxacin has suggested that fluoroquinolones can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which may contribute to cellular damage. However, without specific studies on this compound, its potential to induce similar responses remains unconfirmed.

Interactions with Biological and Chemical Entities

The interaction profile of this compound with other biological and chemical entities is another area where specific data is largely absent. The following sections are based on the known interactions of the parent compound, Levofloxacin, and should be considered as a potential area for future investigation regarding this compound.

The molecular structure of Levofloxacin, featuring a carboxylic acid group and a ketone group, allows it to act as a chelating agent, forming complexes with various metal ions. This interaction is known to affect the absorption and bioavailability of Levofloxacin when co-administered with products containing multivalent cations like aluminum, magnesium, calcium, iron, and zinc. The formation of these chelate complexes can reduce the gastrointestinal absorption of the antibiotic.

The structure of this compound also contains a carboxylic acid group, suggesting a potential for similar chelation and complexation reactions. However, the extent and significance of such interactions for this compound have not been specifically studied.

Table 1: Potential Metal Ion Interactions Based on Levofloxacin Data

CationPotential Interaction with Fluoroquinolones
Aluminum (Al³⁺)Forms chelate complexes, reducing absorption.
Magnesium (Mg²⁺)Forms chelate complexes, reducing absorption.
Calcium (Ca²⁺)Forms chelate complexes, reducing absorption.
Iron (Fe²⁺/Fe³⁺)Forms chelate complexes, reducing absorption.
Zinc (Zn²⁺)Forms chelate complexes, reducing absorption.

This table is illustrative of the interactions of the parent compound Levofloxacin and is intended for informational purposes regarding potential areas of investigation for this compound.

The interaction profile of Levofloxacin is well-documented and involves several classes of drugs. These interactions can alter the pharmacokinetic and pharmacodynamic properties of either Levofloxacin or the co-administered drug. Common interactions for Levofloxacin include those with antacids, nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin, and certain antidiabetic agents.

Given the structural similarities, it is conceivable that this compound could share some of these interaction pathways, but this has not been experimentally verified. The potential for this compound to interact with drug-metabolizing enzymes or transporters is unknown.

Table 2: Documented Drug Interactions for Levofloxacin

Interacting Drug/Compound ClassPotential Effect with Levofloxacin
Antacids (containing Al³⁺, Mg²⁺)Decreased absorption of Levofloxacin.
SucralfateDecreased absorption of Levofloxacin.
Divalent and Trivalent Cations (Iron, Zinc)Decreased absorption of Levofloxacin.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Potential for increased central nervous system stimulation.
Theophylline (B1681296)Potential for increased theophylline levels.
WarfarinPotential for enhanced anticoagulant effect.
Antidiabetic agentsPotential for altered blood glucose levels.
Drugs that prolong the QT intervalIncreased risk of QT interval prolongation.

This table summarizes known interactions for the parent drug Levofloxacin. The interaction profile of this compound has not been established.

Environmental Fate, Transport, and Remediation of Levofloxacin Hydroxy Acid Analogs

Environmental Occurrence and Distribution in Various Compartments (Water, Soil, Sediment)

The parent compound, levofloxacin (B1675101), has been detected in various environmental matrices worldwide. nih.gov Its presence is a significant concern as it can lead to the development of antibiotic resistance in microorganisms. arviatechnology.com Levofloxacin enters the environment primarily through human and animal excretion, with a substantial portion of the drug being excreted unchanged. nih.govmdpi.com Wastewater from pharmaceutical manufacturing, hospitals, and agricultural runoff are also major contributors to its environmental accumulation. nih.gov

Once in the environment, levofloxacin can be found in surface water, groundwater, soil, and sediment. scielo.brscielo.br For instance, typical concentrations of levofloxacin in treated wastewater have been reported to be in the range of 0.094–0.506 µg/L. deswater.com The distribution of levofloxacin in different environmental compartments is influenced by its physicochemical properties. It is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov

While specific data on the environmental occurrence of Levofloxacin Hydroxy Acid is limited, its presence is anticipated as a degradation product of levofloxacin. The degradation of levofloxacin can occur through various mechanisms, including hydroxylation, leading to the formation of hydroxylated analogs. deswater.com One such identified transformation product is (S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H- deswater.comnih.gov oxazino-[2,3,4-ij]quinolone-6-carboxylic acid. deswater.com The occurrence and concentration of this and other hydroxylated analogs would be dependent on the rate and extent of levofloxacin degradation in different environmental conditions.

Table 1: Environmental Occurrence of Levofloxacin

Environmental CompartmentConcentration RangeReference
Treated Wastewater0.094–0.506 µg/L deswater.com
Surface Waterup to 1 µg/L nih.gov

Bioavailability and Accumulation in Environmental Organisms

The bioavailability of a compound in the environment determines its potential to be taken up by organisms. For levofloxacin, an estimated Bioconcentration Factor (BCF) of 3 suggests a low potential for accumulation in aquatic organisms. nih.gov This is consistent with its relatively low protein binding (24-38%) in plasma. nih.govnih.gov

However, even at low concentrations, the continuous presence of fluoroquinolones like levofloxacin in aquatic environments can expose organisms to long-term effects. nih.gov Studies have shown that levofloxacin can be toxic to some aquatic life, including microorganisms, which can disrupt marine ecosystems. researchgate.netnih.gov The toxicity of levofloxacin to environmental organisms has been characterized, and at expected environmental introduction concentrations, it is not anticipated to be toxic. fda.gov

Degradation and Persistence in Natural Environments

Levofloxacin is known to degrade in the environment through various processes, with photodegradation being a significant pathway. fda.gov It is expected to degrade rapidly when exposed to light. fda.gov The degradation of levofloxacin can lead to the formation of several transformation products.

One of the identified degradation pathways is hydroxylation, resulting in compounds that can be referred to as this compound analogs. deswater.com Other degradation mechanisms include demethylation, defluorination, decarboxylation, and the opening of the piperazine (B1678402) and quinolone rings. mdpi.comdeswater.com Another identified degradation product is levofloxacin-N-oxide. drugbank.com

The persistence of levofloxacin and its analogs in the environment is a concern. While photodegradation can be rapid, in the absence of light, such as in sediments or deep water, these compounds may persist for longer periods. arviatechnology.com The stability of levofloxacin is also pH-dependent. researchgate.net The persistence of degradation products will vary depending on their chemical structure and susceptibility to further degradation.

Table 2: Identified Degradation Products of Levofloxacin

Degradation ProductFormation PathwayReference
(S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H- deswater.comnih.gov oxazino-[2,3,4-ij]quinolone-6-carboxylic acidHydroxylation deswater.com
Levofloxacin-N-oxideOxidation drugbank.com
Desmethyl-levofloxacinDemethylation drugbank.com

Strategies for Environmental Remediation and Removal

Given the environmental presence of levofloxacin and its potential for negative impacts, various remediation strategies have been investigated for its removal from water. These methods can be broadly categorized into physical, chemical, and biological processes.

Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading levofloxacin. deswater.com These processes generate highly reactive radicals that can break down the complex structure of the antibiotic. researchgate.net Ozonation is another effective oxidation process for removing levofloxacin from water. arviatechnology.com Photocatalysis, using catalysts like titanium dioxide, is also a promising method for levofloxacin degradation. deswater.com

Adsorption is a widely used and cost-effective technique for removing levofloxacin from aqueous solutions. nih.gov Materials like granular activated carbon and natural zeolites have been shown to be effective adsorbents. arviatechnology.comresearchgate.net

Biological treatment methods, utilizing microorganisms or their enzymes, are also being explored. The secretome of the white-rot fungus Coriolopsis gallica has been shown to effectively degrade levofloxacin. mdpi.com

These remediation strategies are primarily focused on the parent compound, levofloxacin. However, they are also likely to be effective in removing its degradation products, including hydroxylated analogs, from the environment. The efficiency of each method will depend on the specific properties of the degradation products.

Table 3: Environmental Remediation Strategies for Levofloxacin

Remediation StrategyDescriptionKey FindingsReference(s)
Advanced Oxidation Processes (AOPs)Use of strong oxidizing agents to degrade pollutants.Effective in breaking down the levofloxacin molecule. deswater.comresearchgate.net
OzonationTreatment with ozone to oxidize and decompose organic compounds.Efficiently removes levofloxacin from water. arviatechnology.com
AdsorptionUse of solid materials to bind and remove pollutants from water.Granular activated carbon and zeolites show good adsorption capacity. arviatechnology.comresearchgate.net
PhotocatalysisUse of a catalyst and light to induce degradation.Bismuth vanadate (B1173111) and titanium dioxide are effective catalysts. deswater.com
BioremediationUse of biological organisms or enzymes for degradation.Fungal secretomes can achieve high removal efficiency. mdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Platforms for High-Throughput Analysis

The detection and quantification of Levofloxacin (B1675101) Hydroxy Acid in complex environmental and biological matrices necessitate the development of sophisticated and efficient analytical methods. Traditional chromatographic techniques, while reliable, often lack the speed required for large-scale screening. Modern analytical platforms are evolving to meet this demand for high-throughput analysis.

Advanced liquid chromatography techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are at the forefront of this evolution. These systems offer significantly faster analysis times—often under 5 minutes per sample—and enhanced sensitivity and selectivity for identifying and quantifying levofloxacin and its metabolites. nih.gov

To further expedite sample processing, automated solid-phase extraction (SPE) systems are being integrated into the analytical workflow. dntb.gov.uamdpi.comresearchgate.net Automated SPE, sometimes utilizing 96-well plates, allows for the simultaneous preparation of numerous samples, drastically reducing manual labor and time. mdpi.com This automation is crucial for high-throughput environmental monitoring or pharmacokinetic studies where large numbers of samples are common. Techniques such as pipette-tip solid-phase extraction are also being explored to miniaturize and accelerate the sample clean-up process for faster determination of levofloxacin from wastewater. amecj.com

The following table summarizes key parameters of modern analytical methods suitable for the high-throughput analysis of levofloxacin and its degradation products.

Analytical TechniqueKey FeaturesTypical Analysis TimeLimit of Detection (LOD)
UPLC-MS/MS High resolution, sensitivity, and specificity.< 5 minutes0.041 µg L⁻¹ - 0.06 µg/g
Automated SPE High-throughput sample preparation, reduced manual error.N/A (preparation step)N/A
HPLC with Fluorescence Detection Cost-effective, good sensitivity for fluorescent compounds.~10 minutesVaries by application

These advancements are pivotal for building large datasets on the environmental occurrence and fate of Levofloxacin Hydroxy Acid, which are essential for accurate risk assessment and management.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for understanding the transformation of levofloxacin at a molecular level. These in silico approaches provide deep mechanistic insights into how this compound is formed and behaves in various environments.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Researchers have employed DFT to calculate the bond dissociation energies within the levofloxacin molecule, predicting the most likely sites for chemical attack, including hydroxylation. mdpi.com Such studies can elucidate the degradation pathways under advanced oxidation processes (AOPs), identifying the specific reactions that lead to the formation of hydroxylated intermediates. mdpi.commdpi.comnih.gov

Molecular modeling can also predict the reactivity of different parts of the levofloxacin molecule. By generating maps of electrostatic potential and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), scientists can identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting how the molecule will interact with reactive species like hydroxyl radicals. scielo.br This theoretical understanding complements experimental findings and helps in designing more effective degradation technologies.

Advanced Toxicological Risk Assessment and Ecological Impact Prediction

Studies have shown that the degradation products of fluoroquinolones are not always benign; in some cases, they can exhibit greater toxicity than the original antibiotic. nih.gov For instance, N-oxide derivatives of levofloxacin, formed during ozonation, have been found to be more toxic to certain aquatic organisms. nih.gov Therefore, a comprehensive risk assessment must include the evaluation of key metabolites like this compound.

In silico toxicology is an emerging field that uses computational models to predict the toxicity of chemicals, reducing the need for extensive animal testing. nih.gov Software tools can forecast a wide range of toxicological parameters, including mutagenicity, carcinogenicity, and endocrine disruption potential, for both the parent drug and its degradation products. mdpi.com Recent research on fluoroquinolone degradation products suggests that intermediates from certain pathways, such as those involving hydroxylation, can pose a heightened health risk compared to the parent compounds. mdpi.com

The ecotoxicity of levofloxacin itself has been established, with cyanobacteria being particularly sensitive. flemingcollege.ca The selective toxicity of fluoroquinolones and their metabolites can alter the structure of aquatic microbial communities, which has broader implications for ecosystem health. flemingcollege.ca

Exploration of Bioactive Derivatives for Therapeutic or Environmental Applications

The chemical scaffold of levofloxacin and its metabolites, including this compound, can be seen as a starting point for the synthesis of new molecules with novel applications. The derivatization of the core structure allows for the exploration of new therapeutic or environmental functionalities.

In the realm of therapeutics, researchers are repositioning the fluoroquinolone structure to develop agents for other diseases. By modifying the carboxylic acid group of levofloxacin, scientists have synthesized new derivatives with promising cytotoxic activities against various cancer cell lines. nih.govresearchgate.net This demonstrates that the fundamental structure of levofloxacin can be adapted to target different biological pathways. Another approach involves conjugating levofloxacin or its inactive derivatives, such as Levofloxacin-Q acid, with peptides to enhance their antibacterial activity or alter their target specificity. mdpi.com

While direct derivatization of this compound is a less explored area, the principle of using degradation products as building blocks for new compounds holds potential. For environmental applications, this could involve creating derivatives that are more readily biodegradable or that have catalytic properties for the degradation of other pollutants.

Regulatory and Policy Implications for Environmental Contaminants

The increasing detection of antibiotics and their transformation products in the environment has prompted a response from international bodies and regulatory agencies. The focus is shifting towards a more holistic management of pharmaceutical waste, from manufacturing to disposal.

The World Health Organization (WHO) has recently issued its first-ever guidance aimed at curbing antibiotic pollution from manufacturing facilities. downtoearth.org.in This guidance provides a framework for managing wastewater and solid waste to mitigate the environmental spread of active pharmaceutical ingredients. downtoearth.org.in Similarly, the AMR Industry Alliance, a coalition of pharmaceutical companies, has developed standards for responsible antibiotic manufacturing to control the release of antibiotic waste into the environment. amrindustryalliance.orgamrindustryalliance.org

These initiatives highlight a growing consensus that environmental contamination by antibiotics is a serious issue that contributes to the development of antimicrobial resistance (AMR). However, a significant challenge remains the lack of specific regulations for antibiotic metabolites and degradation products in many parts of the world. nih.gov There is often no standard experimental protocol for the environmental analysis of these transformation products, which complicates the establishment of safe environmental concentration limits. nih.gov Future policies will need to address not only the parent antibiotic compounds but also their environmentally relevant metabolites, like this compound, to effectively protect environmental and human health. nih.govnih.gov

Q & A

Q. What experimental design approaches are recommended for optimizing the degradation of Levofloxacin Hydroxy Acid in aqueous systems?

Central Composite Design (CCD) with Response Surface Methodology (RSM) is widely used. Key factors include initial concentration (e.g., 5–25 mg/L), pH (3–11), and adsorbent dose (0.01–0.1 g), with removal efficiency as the response variable. CCD reduces the number of experimental runs (e.g., 20 runs with center points) while maintaining statistical robustness. Critical parameters are modeled via quadratic equations to predict optimal conditions .

Q. How can impurities like this compound be identified and quantified in pharmaceutical formulations?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard. For impurity profiling, validated methods include:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase: Acetonitrile and ammonium acetate buffer (pH 4–5).
  • Critical parameters: Retention time (e.g., 3–6 minutes), tailing factor (<2.0), and theoretical plates (>2000) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves (EN 374 compliant), respiratory protection (N100/P3 filters for aerosols), and chemical-resistant clothing.
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates.
  • Decontamination: Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via approved waste facilities .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) enhance the validation of analytical methods for this compound?

BBD optimizes HPLC parameters (e.g., pH, column temperature, flow rate) through 18 randomized runs. Responses include peak area, retention time, and tailing factor. For example:

FactorRangeOptimal Value
pH4–54.5
Temperature30–40°C35°C
Flow Rate0.8–1.2 mL/min0.93 mL/min
Post-optimization, method robustness is tested via intermediate precision and reproducibility studies .

Q. What methodologies resolve contradictions in polymorph characterization of this compound?

Conflicting crystal structure data (e.g., anhydrous α-form) are resolved using:

  • Single-crystal X-ray diffraction (SCXRD): Validates predicted structures against experimental data.
  • Thermogravimetric Analysis (TGA): Identifies solvent loss in solvates (e.g., n-propanol, ethylene glycol).
  • Powder X-ray Diffraction (PXRD): Detects phase transformations during dehydration .

Q. How can response surface models address conflicting data in photocatalytic degradation studies?

Contradictions in degradation efficiency (e.g., pH vs. catalyst dose interactions) are analyzed via ANOVA. For example:

  • Quadratic model: Predicts nonlinear relationships (e.g., higher pH reduces adsorption capacity).
  • Lack-of-fit tests: Identify outliers or unmodeled variables. Sensitivity analysis prioritizes factors (e.g., pH > dose > concentration) .

Q. What regulatory databases provide pharmacopeial standards for this compound analysis?

  • FDA Orange Book: Lists approved drug products, patents, and exclusivity data (e.g., search "Levofloxacin" for USP methods).
  • Drug Standards Database: Includes USP, EP, and JP monographs for purity testing.
  • EMA and ICH Guidelines: Specify validation criteria for impurities (e.g., ICH Q3B) .

Methodological Considerations

  • Data Validation: Cross-reference experimental results with computational models (e.g., DFT for molecular interactions).
  • Environmental Impact: Assess degradation byproducts (e.g., NOx, HF) via LC-MS/MS and toxicity assays .
  • Interdisciplinary Collaboration: Combine analytical chemistry, crystallography, and environmental engineering for holistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.